Cas no 1330753-66-6 (3-Aminomethyl-4,4,4-trifluoro-butan-1-ol)

3-Aminomethyl-4,4,4-trifluoro-butan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Aminomethyl-4,4,4-trifluoro-butan-1-ol
- 1-Butanol, 3-(aminomethyl)-4,4,4-trifluoro-
- 4-amino-3-(trifluoromethyl)butan-1-ol
- EN300-4252100
- AKOS014843260
- 1330753-66-6
- 3-(aminomethyl)-4,4,4-trifluorobutan-1-ol
-
- Inchi: 1S/C5H10F3NO/c6-5(7,8)4(3-9)1-2-10/h4,10H,1-3,9H2
- InChI Key: VPBOHZAOYRUECZ-UHFFFAOYSA-N
- SMILES: C(O)CC(CN)C(F)(F)F
Computed Properties
- Exact Mass: 157.07144843g/mol
- Monoisotopic Mass: 157.07144843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 93.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.217±0.06 g/cm3(Predicted)
- Boiling Point: 135.3±40.0 °C(Predicted)
- pka: 14.74±0.10(Predicted)
3-Aminomethyl-4,4,4-trifluoro-butan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4252100-0.1g |
4-amino-3-(trifluoromethyl)butan-1-ol |
1330753-66-6 | 95.0% | 0.1g |
$554.0 | 2025-03-15 | |
Enamine | EN300-4252100-1.0g |
4-amino-3-(trifluoromethyl)butan-1-ol |
1330753-66-6 | 95.0% | 1.0g |
$1599.0 | 2025-03-15 | |
Enamine | EN300-4252100-0.25g |
4-amino-3-(trifluoromethyl)butan-1-ol |
1330753-66-6 | 95.0% | 0.25g |
$792.0 | 2025-03-15 | |
Aaron | AR0281C5-10g |
4-amino-3-(trifluoromethyl)butan-1-ol |
1330753-66-6 | 95% | 10g |
$9488.00 | 2023-12-16 | |
Aaron | AR0281C5-250mg |
4-amino-3-(trifluoromethyl)butan-1-ol |
1330753-66-6 | 95% | 250mg |
$1114.00 | 2025-02-15 | |
Aaron | AR0281C5-2.5g |
4-amino-3-(trifluoromethyl)butan-1-ol |
1330753-66-6 | 95% | 2.5g |
$4337.00 | 2025-02-15 | |
Enamine | EN300-4252100-0.5g |
4-amino-3-(trifluoromethyl)butan-1-ol |
1330753-66-6 | 95.0% | 0.5g |
$1249.0 | 2025-03-15 | |
Enamine | EN300-4252100-0.05g |
4-amino-3-(trifluoromethyl)butan-1-ol |
1330753-66-6 | 95.0% | 0.05g |
$425.0 | 2025-03-15 | |
Enamine | EN300-4252100-2.5g |
4-amino-3-(trifluoromethyl)butan-1-ol |
1330753-66-6 | 95.0% | 2.5g |
$3136.0 | 2025-03-15 | |
Enamine | EN300-4252100-10.0g |
4-amino-3-(trifluoromethyl)butan-1-ol |
1330753-66-6 | 95.0% | 10.0g |
$6882.0 | 2025-03-15 |
3-Aminomethyl-4,4,4-trifluoro-butan-1-ol Related Literature
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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2. Water
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on 3-Aminomethyl-4,4,4-trifluoro-butan-1-ol
Recent Advances in the Study of 3-Aminomethyl-4,4,4-trifluoro-butan-1-ol (CAS: 1330753-66-6) and Its Applications in Chemical Biology and Pharmaceutical Research
3-Aminomethyl-4,4,4-trifluoro-butan-1-ol (CAS: 1330753-66-6) is a fluorinated organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl group and aminomethyl functionality, serves as a versatile building block for the synthesis of bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The unique electronic and steric properties imparted by the trifluoromethyl group make this compound a valuable scaffold for medicinal chemistry.
A recent study published in the Journal of Medicinal Chemistry investigated the role of 3-Aminomethyl-4,4,4-trifluoro-butan-1-ol in the design of novel γ-aminobutyric acid (GABA) receptor modulators. The researchers synthesized a series of derivatives and evaluated their binding affinities to GABAA receptors. The results demonstrated that the trifluoromethyl group significantly enhanced the lipophilicity and metabolic stability of the compounds, leading to improved pharmacokinetic profiles. This study highlights the potential of 1330753-66-6 as a key intermediate in the development of central nervous system (CNS) therapeutics.
In another groundbreaking study, researchers utilized 3-Aminomethyl-4,4,4-trifluoro-butan-1-ol as a precursor for the synthesis of fluorinated peptidomimetics. These peptidomimetics were designed to target protease enzymes involved in viral replication. The incorporation of the trifluoromethyl group was found to enhance the binding affinity and selectivity of the inhibitors, as confirmed by X-ray crystallography and enzymatic assays. This research underscores the importance of fluorinated building blocks in the design of next-generation antiviral agents.
Beyond its applications in drug discovery, 1330753-66-6 has also been explored in chemical biology for the development of fluorescent probes. A recent report in Chemical Communications described the synthesis of a fluorophore based on 3-Aminomethyl-4,4,4-trifluoro-butan-1-ol, which exhibited exceptional photostability and sensitivity to pH changes. This probe was successfully used to monitor intracellular pH dynamics in live cells, providing valuable insights into cellular processes. Such advancements demonstrate the versatility of this compound in both therapeutic and diagnostic applications.
In conclusion, 3-Aminomethyl-4,4,4-trifluoro-butan-1-ol (CAS: 1330753-66-6) represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features enable the development of bioactive molecules with enhanced properties, ranging from improved metabolic stability to targeted binding affinity. As research in this area continues to evolve, it is anticipated that this compound will play an increasingly important role in the discovery of novel therapeutics and diagnostic tools. Future studies should focus on expanding the scope of its applications and optimizing synthetic methodologies to facilitate its broader adoption in the field.
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